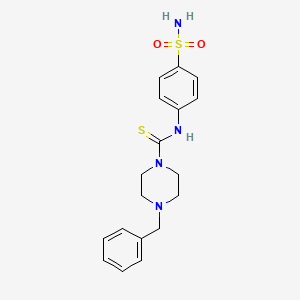

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Description

4-Benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is a piperazine derivative featuring a benzyl group at the 4-position and a sulfamoylphenyl moiety linked via a carbothioamide bridge. Its synthesis often employs green chemistry approaches, such as ethanol-mediated reactions at room temperature, yielding spirocyclic derivatives with validated structures via FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy .

Properties

IUPAC Name |

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c19-26(23,24)17-8-6-16(7-9-17)20-18(25)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,25)(H2,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFJOGBEXBLEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the benzyl group: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Attachment of the sulfamoylphenyl group: This step involves the reaction of the benzylated piperazine with 4-sulfamoylphenyl isocyanate.

Formation of the carbothioamide group: Finally, the compound is treated with carbon disulfide and an amine to introduce the carbothioamide functional group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or sulfamoylphenyl groups can be replaced by other functional groups using appropriate reagents.

Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amide or thiol.

Scientific Research Applications

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The target compound’s structural analogs vary in substituents on the piperazine ring or the aromatic moieties, influencing electronic, steric, and solubility properties:

*Estimated based on substituent contributions.

Key Observations :

- The nitro group in enhances reactivity in electrophilic substitutions but reduces metabolic stability compared to the sulfamoyl group.

- Trifluoromethyl groups (e.g., NCT-503 ) increase lipophilicity and binding affinity to hydrophobic enzyme pockets.

- Benzodioxole moieties may improve membrane permeability due to moderate polarity.

Key Observations :

Biological Activity

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide, with the chemical formula C18H22N4O2S2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyl group and a sulfamoylphenyl moiety. Its structure is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including compounds similar to this compound, exhibit notable antimicrobial properties. Studies have shown that modifications in the piperazine structure can enhance efficacy against various pathogens. For instance, piperazine derivatives have been tested against Leishmania infantum, demonstrating cytotoxic effects and improved activity compared to standard treatments like miltefosine .

Antitumor Activity

The compound has also been investigated for its antitumor potential. Compounds containing piperazine rings have been shown to interact with DNA, potentially leading to antitumor effects through mechanisms such as intercalation. This property allows them to disrupt cellular processes in cancer cells, making them candidates for further development in cancer therapy .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, affecting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can induce oxidative stress in cells, leading to apoptosis in cancer cells .

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the biological activity of related compounds. For instance:

- Cytotoxicity Assays : These assays have shown that certain piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines.

- Antimicrobial Testing : Compounds similar to this compound have been tested against bacterial strains, showing promising results in inhibiting growth.

| Study Type | Findings | Reference |

|---|---|---|

| Cytotoxicity | Significant effects on cancer cell lines | |

| Antimicrobial | Effective against Leishmania species | |

| Mechanism Insights | Potential DNA intercalation and enzyme inhibition |

Future Directions

Further research is needed to:

- Clarify the specific molecular targets of this compound.

- Explore structure-activity relationships (SAR) to optimize its biological properties.

- Conduct in vivo studies to assess therapeutic efficacy and safety profiles.

Q & A

Q. Purity Assurance :

- Chromatography : Employ flash column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.

- Recrystallization : Use ethanol/water mixtures for final product recrystallization .

- Analytical Validation : Confirm purity via HPLC (≥98% purity threshold) and characterize intermediates/final product using H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-HRMS provides exact mass (e.g., [M+H] at m/z 402.1234) to verify molecular formula (CHNOS) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths (e.g., C–S bond distance ~1.68 Å) .

Advanced: How do structural modifications (e.g., benzyl vs. fluorobenzyl substituents) influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies are critical:

Substituent Screening : Synthesize analogs with halogenated benzyl (e.g., 4-fluorobenzyl) or altered sulfamoyl groups .

Biological Assays :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO hydration assay. Compare IC values .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to quantify intracellular accumulation via flow cytometry .

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity changes. Fluorine substitution may enhance hydrophobic interactions with enzyme pockets .

Example Finding : Replacing benzyl with 4-fluorobenzyl improves hCA IX inhibition (IC from 120 nM → 45 nM) due to enhanced halogen bonding .

Advanced: How can contradictory data in enzyme inhibition assays be resolved?

Methodological Answer:

Contradictions often arise from assay conditions or impurity interference:

Assay Optimization :

- pH Control : Ensure assays are run at physiological pH (7.4) to mimic in vivo conditions.

- Cofactor Addition : Include Zn (10 µM) for metalloenzyme activity (e.g., carbonic anhydrase) .

Impurity Profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed carbothioamide) that may antagonize activity .

Dose-Response Validation : Repeat assays with 8-point dilution series (0.1–100 µM) to confirm IC reproducibility .

Orthogonal Assays : Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Advanced: What strategies are effective for studying this compound’s interaction with membrane-bound receptors?

Methodological Answer:

Radioligand Displacement : Use H-labeled antagonists (e.g., H-spiperone for dopamine receptors) to measure K values .

Surface Plasmon Resonance (SPR) : Immobilize receptors on CM5 chips and monitor real-time binding kinetics (k/k) .

Cryo-EM/XR : Resolve receptor-ligand complexes at near-atomic resolution (e.g., β-adrenergic receptor) .

In Silico Mutagenesis : Identify critical binding residues (e.g., Asp113 in 5-HT) via molecular dynamics simulations (GROMACS) .

Basic: What are the stability challenges during storage, and how are they mitigated?

Methodological Answer:

- Degradation Pathways : Hydrolysis of carbothioamide (t ~14 days in aqueous buffer at pH 7.4) .

- Stabilization Methods :

- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to track degradation .

Advanced: How can metabolic pathways of this compound be elucidated in preclinical models?

Methodological Answer:

In Vitro Metabolism :

- Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) + NADPH. Identify metabolites via UPLC-QTOF .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

In Vivo Tracking : Administer C-labeled compound to rodents. Collect plasma/bile for radiometric detection and metabolite profiling .

Computational Prediction : Use software like Meteor Nexus to simulate phase I/II metabolism (e.g., hydroxylation at benzyl position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.